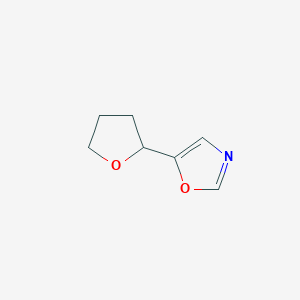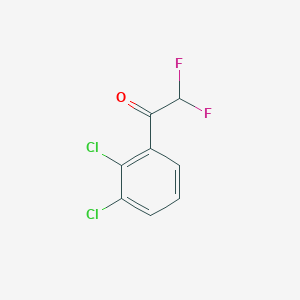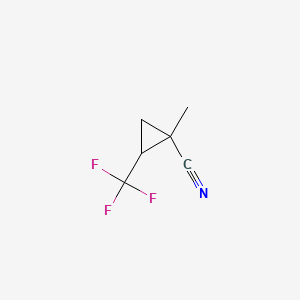
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile is an organic compound characterized by a cyclopropane ring substituted with a methyl group, a trifluoromethyl group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile can be synthesized through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a trifluoromethylating agent and a nitrile source. The reaction typically requires a catalyst, such as a transition metal complex, and is carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the overall yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in the development of bioactive molecules and pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the nitrile group can participate in hydrogen bonding and other interactions with biological targets. These properties contribute to the compound’s potential efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
- 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxamide
- 1-Methyl-2-(trifluoromethyl)cyclopropane-1-methanol
Uniqueness: 1-Methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile is unique due to the presence of the carbonitrile group, which imparts distinct reactivity and interaction profiles compared to its carboxylic acid, carboxamide, and methanol analogs. The trifluoromethyl group also enhances its chemical stability and lipophilicity, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C6H6F3N |
|---|---|
Molekulargewicht |
149.11 g/mol |
IUPAC-Name |
1-methyl-2-(trifluoromethyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C6H6F3N/c1-5(3-10)2-4(5)6(7,8)9/h4H,2H2,1H3 |
InChI-Schlüssel |
NJKDCPVREBNWQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


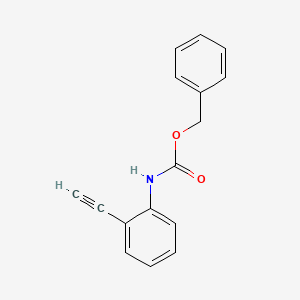
![Benzyl[2-(2,5-dichlorothiophen-3-yl)ethyl]amine](/img/structure/B15308482.png)

![[(Isocyanatomethyl)sulfanyl]benzene](/img/structure/B15308488.png)
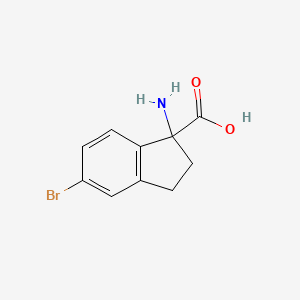

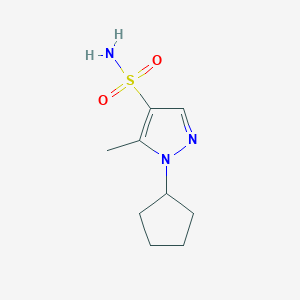
![((9-Chloro-3,4-dihydro-2h-benzo[b][1,4]dioxepin-7-yl)methyl)hydrazine](/img/structure/B15308533.png)



